RP-001 vs. Parent Compound CYM-5442: Orthosteric S1P1 Binding with >100-Fold Higher Potency
RP-001 demonstrates orthosteric competitive binding at the S1P1 receptor, as evidenced by Schild plot analysis with the selective S1P1 antagonist W146, confirming a common binding site [1]. RP-001 achieves an EC50 of 9 pM for S1P1 activation, compared to the parent compound CYM-5442 which has an EC50 of 1.35 nM . This represents a potency improvement of 150-fold.
| Evidence Dimension | S1P1 receptor activation potency |
|---|---|
| Target Compound Data | EC50 = 9 pM |
| Comparator Or Baseline | CYM-5442: EC50 = 1.35 nM (1,350 pM) |
| Quantified Difference | 150-fold greater potency for RP-001 (9 pM vs. 1,350 pM) |
| Conditions | S1P1 CRE-β-lactamase reporter assay in CHO-K1 cells; expressed as percent of S1P-induced activation |
Why This Matters
Picomolar potency enables lower compound usage per experiment, reducing cost per assay and minimizing potential off-target effects from high-concentration exposure.
- [1] Cahalan SM, Gonzalez-Cabrera PJ, Sarkisyan G, et al. S1P1 receptor modulation with cyclical recovery from lymphopenia ameliorates mouse model of multiple sclerosis. Mol Pharmacol. 2012;81(2):166-174. Figure 1. View Source
